molecular formula C18H17ClN2O6S B2793889 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide CAS No. 2034404-20-9

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide

Cat. No. B2793889
CAS RN: 2034404-20-9
M. Wt: 424.85
InChI Key: ZAQIJXOSTHYTAN-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O6S and its molecular weight is 424.85. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit useful properties for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

As a Chlorinating Reagent

N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent, efficiently preparing chlorinated products from various organic compounds in good to high yields. This showcases its utility in organic synthesis processes (Pu, Li, Lu, & Yang, 2016).

Carbonic Anhydrase Inhibition

Research into unprotected primary sulfonamide groups has led to the development of a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds strongly inhibit human carbonic anhydrases, which are therapeutically relevant, demonstrating the dual role of the primary sulfonamide functionality in both [1,4]oxazepine ring construction and enzyme inhibition (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6S/c1-26-16-8-7-13(9-14(16)19)28(24,25)20-15(12-5-3-2-4-6-12)10-21-17(22)11-27-18(21)23/h2-9,15,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQIJXOSTHYTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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